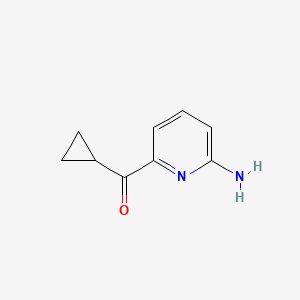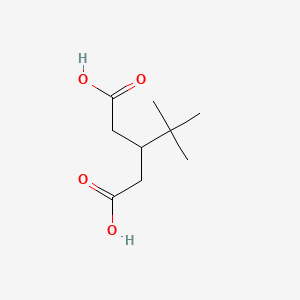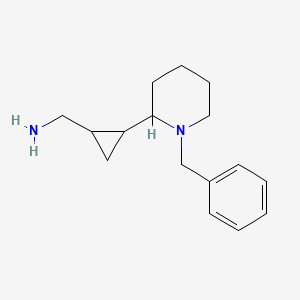
(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine is a complex organic compound with a unique structure that includes a cyclopropyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then subjected to further reactions to introduce the cyclopropyl group and the methanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Benzylpiperidin-2-yl)methanamine: This compound is structurally similar but lacks the cyclopropyl group.
Cyclopropylamine: This compound contains the cyclopropyl group but lacks the piperidine ring.
Uniqueness
(2-(1-Benzylpiperidin-2-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl group and the piperidine ring, which may confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
[2-(1-benzylpiperidin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C16H24N2/c17-11-14-10-15(14)16-8-4-5-9-18(16)12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12,17H2 |
InChI Key |
XGMYAKSRSJAFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2CC2CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13583580.png)
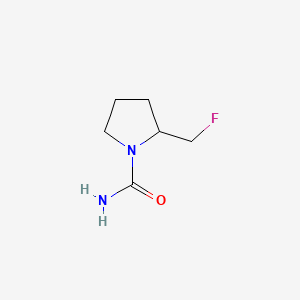
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
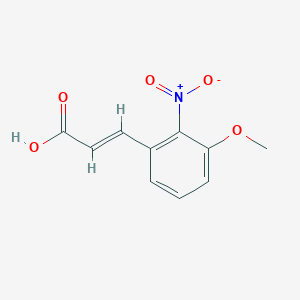
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13583609.png)
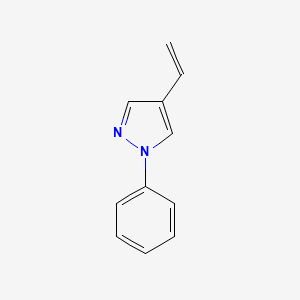

amine](/img/structure/B13583639.png)
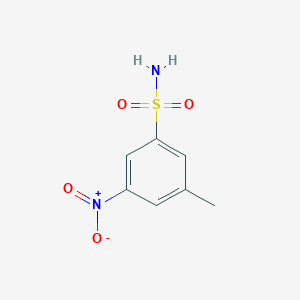
aminehydrochloride](/img/structure/B13583647.png)
